2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide
Description
The compound 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-b]pyridazine core. This structure is characterized by:
- A 1,2,4-triazolo[4,3-b]pyridazine scaffold, known for its role in modulating enzymatic activity and receptor binding.
- A 2-methylphenyl acetamide group at position 6, contributing to lipophilicity and steric bulk.
Such structural features are common in pharmacologically active molecules targeting kinases, proteases, or apoptosis pathways .
Properties
IUPAC Name |
2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S2/c1-16-5-3-4-6-19(16)25-22(30)15-34-23-12-11-20-26-27-21(29(20)28-23)13-14-24-35(31,32)18-9-7-17(33-2)8-10-18/h3-12,24H,13-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKJPNPNORLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolopyridazine core, followed by the introduction of the sulfonamido and sulfanyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may scale up these reactions using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of certain signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
- Core Structure : Shares the triazolo[4,3-b]pyridazine scaffold.
- Key Differences :
- Substituent at position 6: A simpler acetamide group vs. the target compound’s 2-methylphenyl acetamide.
- Substituent at position 3: Lacks the 4-methoxybenzenesulfonamido ethyl group.
- Impact :
(b) 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Core Structure : Triazolo[4,3-b]pyridazine with a phenylacetamide group.
- Key Differences :
- Position 3 substituent: A 3-methyl group vs. the target’s sulfonamido ethyl chain.
- Position 6 substituent: 4-ethoxyphenyl vs. 2-methylphenyl.
- Impact: The ethoxy group may confer moderate metabolic stability but lower polarity than the sulfonamido group . Potential differences in target selectivity due to steric effects of the 3-methyl group.
(c) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Core Structure : Pyridine-sulfonamide hybrid.
- Key Differences : Lacks the triazolo-pyridazine scaffold.
- Simpler synthesis pathway but lower structural complexity for receptor interaction .
Physicochemical Properties
Notes:
- The sulfonamido group in the target compound likely improves solubility compared to methyl or ethoxy substituents.
- Higher molecular weight may reduce bioavailability but enhance target binding affinity.
Yield Comparison :
- Analogues with simpler substituents (e.g., CAS 877634-23-6) achieve 68–74% yields , while the target compound’s complex substituents may reduce yields due to steric hindrance.
Biological Activity
The compound 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide , identified by ChemDiv as E551-0275, is a complex organic molecule with potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C23H24N6O5S2
- IUPAC Name : 2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- SMILES Notation : COc(cc1)ccc1S(NCCc1nnc(cc2)n1nc2SCC(Nc1cc(OC)ccc1)=O)(=O)=O
This compound features a triazolo-pyridazine core structure, which is known for its pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly MCF-7 and A549 cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase activity, which is crucial in cancer cell proliferation and metastasis. The IC50 for c-Met inhibition was reported to be in the nanomolar range (approximately 48 nM), indicating strong inhibitory potential .
- Induction of Apoptosis : Studies employing acridine orange staining and Annexin V-FITC assays demonstrated that the compound induces apoptosis in cancer cells. This effect is likely mediated through cell cycle arrest and modulation of apoptotic pathways .
Case Studies
In one study focusing on triazolo-pyridazine derivatives, the compound was part of a series that exhibited promising anticancer activity. The derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines using the MTT assay. The results confirmed that certain structural modifications could enhance biological activity .
Another investigation into related compounds revealed that modifications to the triazolo-pyridazine core could significantly impact both cytotoxicity and selectivity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
